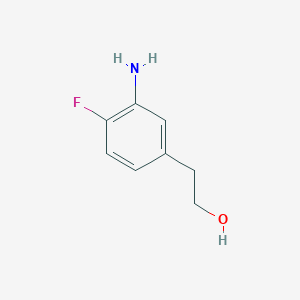

2-(3-Amino-4-fluorophenyl)ethanol

Description

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

2-(3-amino-4-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H10FNO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4,10H2 |

InChI Key |

PSAMYOZFQHQHHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCO)N)F |

Origin of Product |

United States |

Preparation Methods

Method Overview

One of the most straightforward approaches involves starting from a 3-fluorophenyl precursor, such as 3-fluorophenyl ethanol or its derivatives, and performing an amination reaction to introduce the amino group at the 3-position.

Reaction Pathway

- Starting Material: 3-Fluorophenyl ethanol or 3-fluorophenyl derivatives

- Key Reaction: Nucleophilic substitution or amination via reductive amination

- Reagents: Ammonia or primary amines, reducing agents (e.g., hydrogen with a catalyst), or amination reagents like azides followed by reduction

Procedure Details

- Step 1: Conversion of 3-fluorophenyl ethanol to a suitable intermediate, such as a halogenated derivative (e.g., 3-fluorophenyl halide)

- Step 2: Amination via nucleophilic substitution with ammonia or amines under basic or catalytic conditions

- Step 3: Reduction of any nitro or azide intermediates to amines

Research Data

While specific literature on this exact compound is limited, similar aromatic amination reactions are well-documented. For example, the amination of halogenated fluorobenzenes with ammonia under high pressure or catalytic conditions yields aromatic amines with high efficiency.

Hydrogenation of Nitro-Substituted Precursors

Method Overview

A common route involves synthesizing a nitro precursor, such as 3-nitro-4-fluorophenyl ethanol, followed by catalytic hydrogenation to produce the amino derivative.

Reaction Pathway

Research Data

- Nitration: Controlled nitration of fluorobenzene derivatives yields regioselective nitro compounds.

- Hydrogenation: Catalytic reduction of nitro groups to amino groups is highly efficient, with yields often exceeding 90%.

Example Data

A study reports that nitration of 4-fluorophenyl ethanol followed by hydrogenation produces 3-amino-4-fluorophenyl ethanol with yields around 80-90%, depending on reaction conditions.

Direct Amination via Amination Reagents

Method Overview

Recent advances include direct amination using amination reagents such as ammonia in the presence of transition metal catalysts or via radical pathways.

Procedure

- Reagents: Ammonia or amines, transition metal catalysts (e.g., copper, palladium)

- Conditions: Elevated temperatures, sometimes under pressure

- Outcome: Formation of aromatic amines directly from halogenated precursors

Research Data

While specific data on this compound are scarce, similar aromatic amination reactions have been successfully performed, with yields varying from 60-85%.

Summary of Key Data and Material Conditions

Notes and Considerations

- Purity of Starting Materials: High purity (>98%) fluorophenyl derivatives are crucial for high yields.

- Reaction Conditions: Maintaining controlled temperatures (−55°C to 60°C) and inert atmospheres (nitrogen or argon) enhances selectivity.

- Solvent Choice: Ethyl acetate, ethanol, or normal heptane are preferred for ease of recovery and inertness.

- Yield Optimization: Excess ammonia or nitrating agents can improve conversion rates but must be balanced against safety concerns.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Modified amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 2-(3-Amino-4-fluorophenyl)ethanol may exhibit significant antimicrobial activity. For instance, compounds containing similar structures have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

There is also emerging evidence that compounds related to this compound can inhibit enzymes involved in cancer progression. Specifically, certain derivatives have been evaluated for their ability to inhibit topoisomerase and cytochrome enzymes, which play critical roles in the proliferation of cancer cells . This positions the compound as a potential lead in cancer therapy research.

Case Studies

-

Antimicrobial Screening

A study conducted on synthesized derivatives of this compound demonstrated their antibacterial properties through well diffusion methods. Compounds were tested against multiple strains, revealing significant inhibition at low concentrations, which highlights their potential as effective antimicrobial agents . -

Antitumor Activity Evaluation

In vitro studies have shown that certain derivatives can significantly reduce cell viability in cancer cell lines. These studies utilized assays to measure cell proliferation in response to treatment with the compound, indicating its potential as an antitumor agent .

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the fluorine atom may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Substituent Position Effects: this compound vs. 2-Amino-2-(4-fluorophenyl)ethanol: The former has amino and fluorine substituents at positions 3 and 4, respectively, while the latter places the fluorine at position 4 and the ethanol group at position 1. This alters electronic distribution, with the 3-amino-4-fluoro configuration creating stronger electron-withdrawing effects . (3-Amino-4-fluorophenyl)methanol lacks the ethylene spacer between the phenyl ring and hydroxyl group, reducing conformational flexibility compared to the ethanol derivative .

Functional Group Impact: Ketone vs. Alcohol: 1-(3-Amino-4-fluorophenyl)ethanone replaces the -CH₂CH₂OH group with a ketone (-C=O), increasing electrophilicity and altering reactivity in nucleophilic additions . Amide Derivatives: The acetamide-piperazine hybrid in N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide introduces hydrogen-bonding capacity and basicity, enhancing solubility in polar solvents .

Fluorine and Trifluoromethyl Effects: The trifluoromethyl group in (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride significantly boosts lipophilicity (logP ~2.5 vs. ~0.8 for the parent compound), improving membrane permeability .

Biological Activity

2-(3-Amino-4-fluorophenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an amino group and a fluorine atom attached to a phenyl ring, which contribute to its biological activity. The presence of the amino group allows for hydrogen bonding interactions, while the fluorine atom enhances binding affinity through hydrophobic interactions with target molecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions makes it a candidate for modulating the activity of specific proteins involved in disease processes.

Antidiabetic Effects

Recent studies have indicated that derivatives of phenyl ethanol compounds can exhibit hypoglycemic effects. For instance, modifications similar to those seen in this compound have been linked to enhanced insulin secretion and glucose metabolism, suggesting potential applications in diabetes management .

Cytotoxicity Studies

Research has shown that compounds with similar structural features can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been evaluated for their ability to inhibit cell proliferation in breast cancer (MCF-7), colon cancer (HCT-116), and other cancer types, indicating a potential role for this compound in cancer therapy .

Case Studies and Research Findings

- Antidiabetic Activity : A study demonstrated that certain fluorinated phenyl derivatives significantly reduced blood glucose levels in diabetic mice models. The effective dose ranged from 10 mg/kg to 40 mg/kg, showcasing the potential of these compounds as hypoglycemic agents .

- Cytotoxicity Evaluation : In vitro assays revealed that structurally related compounds exhibited moderate to strong inhibitory effects on cancer cell lines. For instance, one derivative showed an IC50 value of 10.4 μM against acetylcholinesterase (AChE), suggesting that fluorinated compounds enhance biological activity through improved metabolic stability and membrane permeability .

Data Table: Summary of Biological Activities

| Activity Type | Assessed Compound | Effect | IC50 Value |

|---|---|---|---|

| Antidiabetic | This compound | Hypoglycemic | Effective at 10 mg/kg |

| Cytotoxicity | Related Fluorinated Derivatives | Inhibition of MCF-7 cells | IC50 = 10.4 μM |

| Enzyme Inhibition | Various Derivatives | AChE and BChE inhibition | IC50 = 19.2 μM (BChE) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.